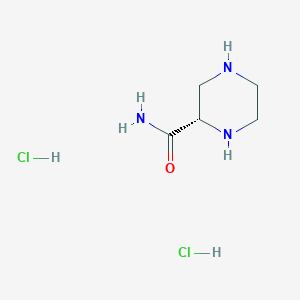(S)-Piperazine-2-carboxamide dihydrochloride
CAS No.:
Cat. No.: VC13571319
Molecular Formula: C5H13Cl2N3O
Molecular Weight: 202.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H13Cl2N3O |
|---|---|
| Molecular Weight | 202.08 g/mol |
| IUPAC Name | (2S)-piperazine-2-carboxamide;dihydrochloride |
| Standard InChI | InChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H/t4-;;/m0../s1 |
| Standard InChI Key | GQCNBEJAVIPVMY-FHNDMYTFSA-N |
| Isomeric SMILES | C1CN[C@@H](CN1)C(=O)N.Cl.Cl |
| SMILES | C1CNC(CN1)C(=O)N.Cl.Cl |
| Canonical SMILES | C1CNC(CN1)C(=O)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
(S)-Piperazine-2-carboxamide dihydrochloride belongs to the piperazine class of heterocyclic compounds, featuring a six-membered ring with two nitrogen atoms at positions 1 and 4. The (S)-configuration at the second carbon atom introduces chirality, critical for its biological interactions. The dihydrochloride salt enhances aqueous solubility, making it suitable for in vitro and in vivo studies .
Molecular Characteristics
-
Molecular Formula:
-
Molecular Weight: 202.08 g/mol
-
IUPAC Name: (2S)-piperazine-2-carboxamide dihydrochloride
-
SMILES:
The compound’s crystal structure remains undetermined, but its stereochemistry is confirmed via optical rotation measurements ( at in water) . The carboxamide group (-CONH) at position 2 participates in hydrogen bonding, influencing receptor binding and stability.
Synthesis and Production Methods
Traditional Chemical Synthesis
The conventional route involves reacting (S)-piperazine-2-carboxylic acid with ammonia or amines under acidic conditions, followed by dihydrochloride salt formation via HCl treatment. This method yields moderate enantiopurity (70–85%) but requires rigorous purification to eliminate racemic byproducts.
Biocatalytic Resolution
A breakthrough approach employs immobilized aminopeptidase LAP2 from Aspergillus oryzae for enantioselective hydrolysis of racemic piperazine-2-carboxamide . Key advantages include:
-
High Stereoselectivity: >99% enantiomeric excess (ee) for the (S)-enantiomer.
-
Process Efficiency: Immobilization on methacrylic resins enables >10 reuse cycles with 48–67% retained activity.
-
Continuous Flow Systems: Productivity increases by 3.2× compared to batch processes, sustaining >24-hour operation without yield loss .
This biocatalytic method aligns with green chemistry principles by eliminating organic solvents and reducing waste .
Pharmacological Applications
Prostaglandin Receptor Modulation
(S)-Piperazine-2-carboxamide dihydrochloride demonstrates antagonistic activity against prostaglandin receptors (PTGFR), which regulate uterine contractions and inflammation. Preclinical studies suggest potential in:
-
Preterm Labor Management: PTGFR inhibition delays premature cervical dilation.
-
Dysmenorrhea Treatment: Reduced prostaglandin-mediated pain signaling in endometrial cells.
Central Nervous System (CNS) Targets
Piperazine derivatives often cross the blood-brain barrier, making them candidates for:
-
Anxiolytics: Modulation of serotonin (5-HT) and dopamine (D) receptors.
-
Antipsychotics: D receptor antagonism linked to reduced psychosis symptoms.
Industrial and Research Applications
Organic Synthesis
The compound serves as a chiral building block for:
-
Peptide Mimetics: Carboxamide group enables peptide bond formation with amino acids.
-
Nucleoside Analogues: Structural modifications yield antiviral and anticancer agents.
Catalysis
In polymer chemistry, it facilitates ring-opening polymerization of lactones, producing biodegradable polyesters with controlled molecular weights.
Comparative Analysis with Related Compounds
The (S)-enantiomer’s carboxamide group and stereochemistry maximize PTGFR antagonism, distinguishing it from analogues.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume